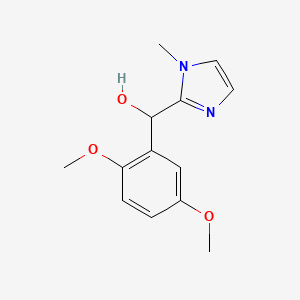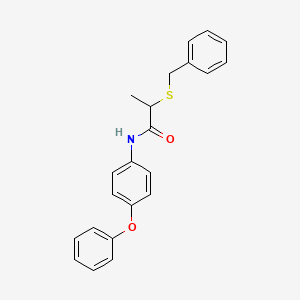![molecular formula C15H16O5 B5136162 propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PMCA, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. Furthermore, this compound has been shown to interact with various proteins, such as albumin and serum transferrin, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This compound has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis or cell cycle arrest. In vivo studies have demonstrated that this compound can lower blood pressure, improve glucose tolerance, and reduce lipid accumulation in animal models of hypertension, diabetes, and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high stability. This compound can also be easily modified to generate analogs with improved pharmacological properties. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Furthermore, the biological effects of this compound may vary depending on the experimental conditions and the cell or tissue type used.
Zukünftige Richtungen
There are several future directions for the study of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of this compound. Furthermore, the potential therapeutic applications of this compound in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders, warrant further investigation.
Synthesemethoden
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the reaction of 4-methylcoumarin with chloroacetic acid and propyl alcohol, or the reaction of 4-methylumbelliferone with chloroacetic acid and propyl alcohol. The synthesis process involves several steps, including esterification, hydrolysis, and decarboxylation. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been investigated for its role in regulating various physiological processes, such as blood pressure, glucose metabolism, and lipid metabolism. In addition, this compound has been used as a probe for studying enzyme kinetics and protein-ligand interactions.
Eigenschaften
IUPAC Name |
propyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-6-18-15(17)9-19-11-4-5-12-10(2)7-14(16)20-13(12)8-11/h4-5,7-8H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDVOMJMWIGKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)
![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)

